molecular formula C16H14N4O4S B11026888 Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11026888
M. Wt: 358.4 g/mol
InChI Key: KNFLWUOHGRIZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride with 5-methyl-2-amino-1,3-thiazole-4-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of a thiazole ring and a phthalazinone moiety. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds .

Biological Activity

Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of compound 1 can be represented as follows:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure features a thiazole ring, a phthalazine moiety, and a carboxylate group, which are significant in determining its biological activity.

Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways. Preliminary studies suggest that compound 1 may demonstrate inhibitory effects against various bacterial strains, although detailed studies are required to confirm these effects.

Anticancer Activity
The presence of the phthalazine moiety is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of phthalazine can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors. Compound 1's structural characteristics suggest it may have similar effects.

In Vitro Studies

  • Cell Viability Assays
    In vitro assays using various cancer cell lines demonstrated that compound 1 significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.
  • Mechanism Exploration
    Flow cytometry analysis revealed that treatment with compound 1 led to an increase in the sub-G1 phase population in cancer cells, suggesting the induction of apoptosis. Additionally, Western blot analyses indicated upregulation of cleaved caspase-3 and downregulation of Bcl-2, further supporting the apoptotic pathway activation.

In Vivo Studies

In vivo studies conducted on murine models demonstrated that administration of compound 1 resulted in significant tumor growth inhibition compared to control groups. Histological examination of tumor tissues revealed increased apoptosis and reduced proliferation markers in treated groups.

Case Studies

Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-8-11(15(23)24-3)17-16(25-8)18-13(21)12-9-6-4-5-7-10(9)14(22)20(2)19-12/h4-7H,1-3H3,(H,17,18,21)

InChI Key

KNFLWUOHGRIZHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.